![molecular formula C11H14N2O B13222798 2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol](/img/structure/B13222798.png)
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Indoles play a crucial role in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and various disorders.
2-[(1H-Indol-4-ylmethyl)amino]ethan-1-ol: is a compound with a complex name, but let’s break it down:
Méthodes De Préparation
- One synthetic route involves the Fischer indole synthesis :
- Starting with cyclohexanone and phenylhydrazine hydrochloride , methanesulfonic acid (MsOH) is used to cyclize and form the tricyclic indole structure.
- Industrial production methods may vary, but this route provides a foundation for laboratory synthesis.
Analyse Des Réactions Chimiques
Oxidation: The indole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: Substituents on the indole ring can be modified.
Common Reagents: Reagents like , , and are used.
Major Products: These reactions yield derivatives of the indole core.
Applications De Recherche Scientifique
Medicine: Indole derivatives show promise in cancer treatment due to their antiproliferative effects.
Biology: They influence cellular processes and signaling pathways.
Chemistry: Indoles serve as building blocks for drug discovery.
Industry: Their applications extend to materials science and organic synthesis.
Mécanisme D'action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate the precise mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other indole derivatives, such as , , and , share structural features.
Uniqueness: The specific combination of the aminoethyl side chain and ethanol group sets this compound apart.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-(1H-indol-4-ylmethylamino)ethanol |
InChI |
InChI=1S/C11H14N2O/c14-7-6-12-8-9-2-1-3-11-10(9)4-5-13-11/h1-5,12-14H,6-8H2 |
Clé InChI |
MAFVUFYKSATWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)CNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


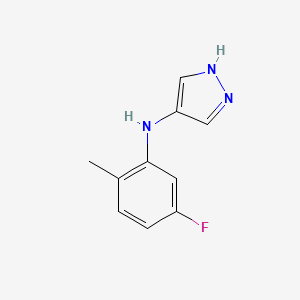
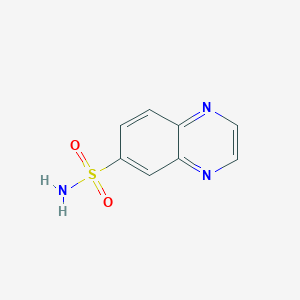
![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide](/img/structure/B13222737.png)
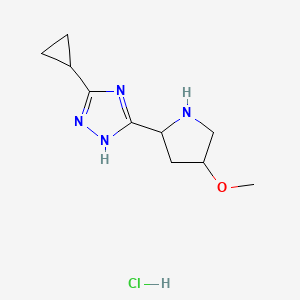
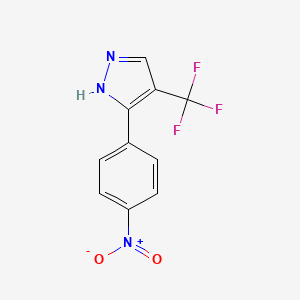
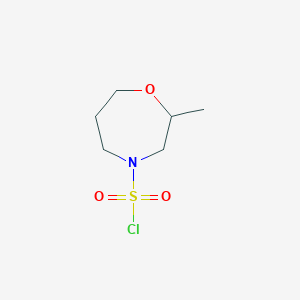
![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
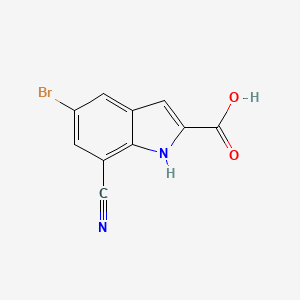
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)

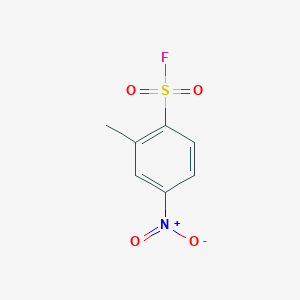
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
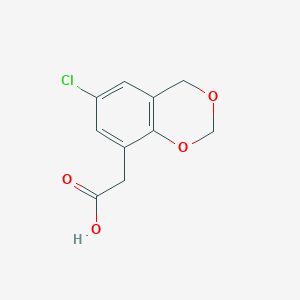
![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)
